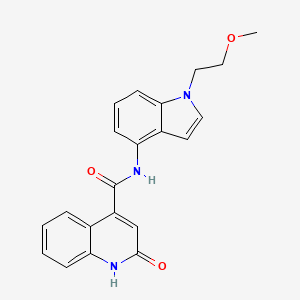

N-(1-(2-methoxyethyl)-1H-indol-4-yl)-2-oxo-1,2-dihydroquinoline-4-carboxamide

CAS No.:

Cat. No.: VC14808283

Molecular Formula: C21H19N3O3

Molecular Weight: 361.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H19N3O3 |

|---|---|

| Molecular Weight | 361.4 g/mol |

| IUPAC Name | N-[1-(2-methoxyethyl)indol-4-yl]-2-oxo-1H-quinoline-4-carboxamide |

| Standard InChI | InChI=1S/C21H19N3O3/c1-27-12-11-24-10-9-15-18(7-4-8-19(15)24)23-21(26)16-13-20(25)22-17-6-3-2-5-14(16)17/h2-10,13H,11-12H2,1H3,(H,22,25)(H,23,26) |

| Standard InChI Key | CGKPUVAKRHYPSP-UHFFFAOYSA-N |

| Canonical SMILES | COCCN1C=CC2=C(C=CC=C21)NC(=O)C3=CC(=O)NC4=CC=CC=C43 |

Introduction

N-(1-(2-methoxyethyl)-1H-indol-4-yl)-2-oxo-1,2-dihydroquinoline-4-carboxamide is a complex organic compound featuring a unique combination of indole, isoquinoline, and carboxamide structural elements. This compound is of significant interest in pharmacology and agricultural chemistry due to its potential applications in these fields. The synthesis and properties of this compound are crucial for understanding its biological activities and potential therapeutic uses.

Synthesis

The synthesis of N-(1-(2-methoxyethyl)-1H-indol-4-yl)-2-oxo-1,2-dihydroquinoline-4-carboxamide typically involves multi-step organic reactions. These processes require controlled conditions, such as specific temperatures and solvents, to optimize yield and selectivity towards the desired stereoisomer. Common solvents used may include dichloroethane.

Biological Activities and Applications

This compound exhibits potential biological activities due to its interaction with various biological targets. It is of interest in medicinal chemistry for its possible applications in pharmacology and agricultural chemistry. Biological assays are conducted to evaluate its efficacy and specificity against target enzymes or receptors.

| Application Area | Potential Use |

|---|---|

| Pharmacology | Therapeutic applications |

| Agricultural Chemistry | Potential agrochemical uses |

Chemical Reactivity

The compound participates in reactions typical for amides and isoquinolines. These reactions may involve specific catalysts or conditions to drive the desired transformations while minimizing side reactions. The presence of functional groups such as carboxamide and indole contributes to its chemical reactivity.

Research Findings and Future Directions

Research into N-(1-(2-methoxyethyl)-1H-indol-4-yl)-2-oxo-1,2-dihydroquinoline-4-carboxamide is ongoing, with a focus on understanding its biological interactions and potential therapeutic applications. Further studies are needed to fully elucidate its mechanism of action and to explore modifications that could enhance its biological activity or specificity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume